molecular formula C7H15NO B13230989 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine

Cat. No.: B13230989
M. Wt: 129.20 g/mol
InChI Key: MNZZFOLBYDXLJE-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a cyclopropane ring, a structural motif known for its rigid, strained conformation that can enhance binding affinity, metabolic stability, and blood-brain barrier (BBB) permeability in drug candidates . This scaffold is frequently explored in the design of central nervous system (CNS) active compounds. This amine is valuable for researchers designing and synthesizing novel ligands for G-protein coupled receptors (GPCRs). Specifically, the trans-cyclopropyl amine moiety is a recognized pharmacophore in the development of dopaminergic agents, such as dopamine D3 receptor (D3R) antagonists and partial agonists . Such compounds are being investigated for their potential to treat opioid use disorder (OUD) by reducing the addictive liability of opioids . Furthermore, its structure suggests potential application in the development of dual-target ligands that simultaneously act on the mu opioid receptor (MOR) and D3R, a promising strategy for creating analgesics with lower abuse potential . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-[1-(methoxymethyl)cyclopropyl]ethanamine

InChI

InChI=1S/C7H15NO/c1-9-6-7(2-3-7)4-5-8/h2-6,8H2,1H3

InChI Key

MNZZFOLBYDXLJE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1)CCN

Origin of Product

United States

Preparation Methods

Cyclopropyl Methyl Ketone Synthesis

Cyclopropyl methyl ketone is a crucial starting material for the synthesis of the target compound. It can be prepared via several methods, including:

  • Using methylfuran as a raw material (reported in literature for cyclopropyl methyl ketone synthesis).
  • Commercial availability as a starting material for further functionalization.

This ketone serves as the scaffold for subsequent functional group transformations.

Synthesis of 2-Cyclopropylpropanal (Aldehyde Intermediate)

A critical intermediate is 2-cyclopropylpropanal, which is prepared from cyclopropyl methyl ketone through a Wittig-type reaction involving methoxymethyl triphenylphosphonium chloride. The process is as follows:

  • Preparation of methoxymethyl triphenylphosphonium chloride by reacting triphenylphosphine, chloroacetic chloride, and dimethoxymethane in the presence of methanol as a catalyst.
  • The molar ratios for this preparation are typically triphenylphosphine:chloroacetic chloride:dimethoxymethane:methanol = 1:0.9–1.5:2–3.5:0.08–0.1.
  • The phosphonium salt is then reacted with cyclopropyl methyl ketone in tetrahydrofuran (THF) at low temperatures (-10 °C to 30 °C) using potassium tert-butoxide as a base.
  • After the reaction, acidification is performed with acids such as sulfuric acid, hydrochloric acid, or others at 20–60 °C for 0.5–4 hours.
  • The product 2-cyclopropylpropanal is isolated by extraction and distillation with yields greater than 95%, indicating high efficiency and low by-product formation.

Amination and Final Compound Formation

Condensation and Reduction Steps

The conversion of the aldehyde intermediate to the amine involves:

  • Condensation of cyclopropyl methyl ketone or aldehyde with a chiral amine such as (S)-(-)-α-phenylethylamine to form an imine intermediate.
  • This step is typically catalyzed by a Lewis acid such as titanium isopropoxide (Ti(OiPr)4) in solvents like THF or isopropanol.
  • The reaction conditions are optimized to favor imine formation at mild temperatures.

Reduction to Secondary Amine

  • The imine intermediate is reduced using hydride donors such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).
  • Solvents like ethanol and THF or their mixtures are used to facilitate the reduction.
  • This step converts the imine to the corresponding secondary amine intermediate.

Debenzylation to Primary Amine

  • The secondary amine is then debenzylated using palladium catalysts (e.g., Pd on charcoal) under hydrogen atmosphere (10 bar) at elevated temperatures (~70 °C).
  • The solvent of choice is typically ethanol.
  • The reaction proceeds for about 24 hours to ensure complete removal of the benzyl protecting group, yielding the primary amine 2-[1-(methoxymethyl)cyclopropyl]ethan-1-amine with good optical purity.

Purification and Optical Purity Enhancement

  • The crude amine product can be converted into mandelic acid salts by reaction with enantiomerically pure mandelic acid (e.g., (R)-mandelic acid).
  • This salt formation and crystallization step enhances the optical purity of the amine, often achieving enantiomeric excess (ee) values between 60% and 90%.
  • The mandelate salt can be reverted to the free amine by treatment with aqueous sodium hydroxide.
  • Solvents used in these steps include N,N-dimethylformamide, dichloromethane, ethyl acetate, methyl tert-butyl ether (MTBE), isopropyl acetate, and toluene.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Notes
Methoxymethyl triphenylphosphonium chloride synthesis Triphenylphosphine, chloroacetic chloride, dimethoxymethane, methanol catalyst None specified (reaction mixture) Ambient to mild heating Molar ratios: 1:0.9–1.5:2–3.5:0.08–0.1
Aldehyde formation (Wittig-type) Cyclopropyl methyl ketone, potassium tert-butoxide THF -10 °C to 30 °C Reaction time ~3 h
Acidification Sulfuric acid or other acids THF 20–60 °C 0.5–4 h reaction time
Imine formation Aldehyde + (S)-α-phenylethylamine + Lewis acid (Ti(OiPr)4) THF, isopropanol Mild (room temp) Lewis acid catalyzed
Reduction NaBH4 or LiBH4 Ethanol, THF Room temp Converts imine to secondary amine
Debenzylation Pd/C catalyst, H2 (10 bar) Ethanol 70 °C 24 h reaction time
Optical purity enhancement Reaction with (R)-mandelic acid MTBE, ethanol, or mixtures Ambient Crystallization to improve ee

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can further modify the amine group or the cyclopropyl ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl ring can influence its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the cyclopropane ring or ethylamine chain, impacting electronic, steric, and solubility profiles:

Compound Substituent(s) Key Features References
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine Methoxymethyl Moderate polarity, potential for hydrogen bonding via methoxy oxygen. Hydrochloride salt enhances stability.
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine (CAS: 1369100-74-2) Trifluoromethyl High electronegativity, lipophilicity, and metabolic stability due to CF3 group. Common in CNS-targeting drugs.
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine (Compound 29) Fluoro-methoxyphenyl Aromatic substituents enhance π-π stacking; fluorine increases bioavailability. Selective serotonin 2C receptor activity.
2-[1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)cyclopropyl]ethan-1-amine (CAS: 2228801-00-9) Tetrahydrobenzothiophene Sulfur-containing heterocycle improves solubility and binding to hydrophobic pockets.
[1-(Methoxymethyl)cyclopropyl]methylamine hydrochloride Methoxymethyl on cyclopropane, methylamine Shorter chain reduces steric hindrance; potential for rapid metabolic clearance.

Physicochemical Properties

  • Stability : Hydrochloride salts (e.g., CAS: 1029716-05-9) enhance thermal stability and shelf life compared to free bases .
  • Melting Points : Aromatic derivatives (e.g., Compound 29) exhibit higher melting points (>200°C) due to crystalline packing, whereas trifluoromethyl analogues have lower melting points (~150°C) .

Biological Activity

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H15N1O1
Molecular Weight: 129.20 g/mol
IUPAC Name: 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine
Canonical SMILES: CCOC1(CC1)CNC

The biological activity of 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine primarily involves its role as an enzyme inhibitor. It has been shown to interact with various biological targets, modulating their activity and influencing metabolic pathways. The specific pathways affected depend on the cellular context and the presence of other biomolecules.

Biological Activity Overview

Research indicates that 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine exhibits significant antimicrobial properties. Notably, it has been studied for its effects against several bacterial strains, demonstrating a broad spectrum of activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4 - 16
Escherichia coli8 - 32
Bacillus subtilis8 - 32
MRSA4 - 32

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine effectively dispersed established bacterial biofilms and reduced the development of bacterial resistance compared to traditional antibiotics .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for bacterial metabolism, leading to growth inhibition .
  • Toxicity Profile : Preliminary assessments indicate low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

When compared to similar compounds, 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine exhibits distinct advantages in terms of potency and specificity against certain pathogens. Its unique cyclopropyl structure may contribute to its enhanced binding affinity for target enzymes.

Compound Biological Activity Notable Features
2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amineBroad-spectrum antibacterialLow cytotoxicity
Other C2 amine-substituted derivativesLimited spectrum; higher toxicityVaries widely based on structure

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